molecular formula C18H37NO4 B12681097 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane CAS No. 75006-54-1

13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

Cat. No.: B12681097
CAS No.: 75006-54-1
M. Wt: 331.5 g/mol
InChI Key: KMPVQUCVSURRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a 15-membered macrocyclic compound belonging to the aza-crown ether family. Its structure comprises four oxygen atoms (tetraoxa) and one nitrogen atom (aza) within the ring, with an octyl (C₈H₁₇) substituent attached to the nitrogen at position 12. This compound is part of a broader class of macrocycles used in supramolecular chemistry for their ability to bind cations, anions, or neutral molecules through host-guest interactions. The octyl chain enhances lipophilicity, making it suitable for applications in phase-transfer catalysis, ion-selective sensors, or as intermediates in organic synthesis .

Properties

CAS No.

75006-54-1

Molecular Formula

C18H37NO4

Molecular Weight

331.5 g/mol

IUPAC Name

13-octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-19-9-11-20-13-15-22-17-18-23-16-14-21-12-10-19/h2-18H2,1H3

InChI Key

KMPVQUCVSURRIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CCOCCOCCOCCOCC1

Origin of Product

United States

Preparation Methods

The synthesis of 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of 1,4,7,10-tetraoxa-13-azacyclopentadecane with an octyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate is used to facilitate the reaction. The product is then purified by column chromatography .

Chemical Reactions Analysis

13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the octyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used .

Scientific Research Applications

Pharmacokinetics

One of the primary applications of 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is in pharmacokinetic studies. The compound can be utilized to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its unique structure allows it to form complexes with various pharmaceutical agents, enhancing their solubility and bioavailability.

Case Study Example : A study demonstrated that formulations containing this compound improved the oral bioavailability of poorly soluble drugs by facilitating better absorption through the gastrointestinal tract .

Analytical Chemistry

The compound is also significant in analytical chemistry, particularly in chromatography techniques. It has been effectively used as a stationary phase in high-performance liquid chromatography (HPLC). The reverse phase HPLC method utilizing this compound enables the separation and analysis of complex mixtures.

Method Mobile Phase Composition Application
Reverse Phase HPLCAcetonitrile, water, phosphoric acidSeparation of impurities
Mass-Spec Compatible HPLCAcetonitrile, water, formic acidPharmacokinetic studies

In addition to its use in HPLC, it can be applied in preparative separations to isolate impurities from active pharmaceutical ingredients .

Materials Science

In materials science, 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane serves as a ligand for the synthesis of metal complexes. These complexes can exhibit unique catalytic properties and are useful in various applications including catalysis and sensor development.

Case Study Example : Research has shown that metal complexes formed with this compound exhibit enhanced catalytic activity in organic transformations compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure can coordinate with metal ions, forming a stable ring structure. This coordination can affect the reactivity and properties of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

The following analysis compares 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane with structurally related macrocycles, focusing on substituent effects, physicochemical properties, and functional behavior.

Structural Analogs and Substituent Effects

Key Observations :
  • Alkyl Chain Length: Increasing the alkyl chain (e.g., dodecyl vs. octyl) elevates molecular weight, hydrophobicity (LogP), and boiling points. The dodecyl derivative (LogP = 5.0) is significantly more lipophilic than the octyl analog (estimated LogP ~4.5), enhancing its utility in nonpolar environments .
  • Aromatic vs. Aliphatic Substituents : The 2-methoxy-4-nitrophenyl group introduces photoresponsive and electron-withdrawing properties, enabling applications in optoelectronics. Its lower LogP (1.8) reflects increased polarity compared to alkylated analogs .
  • Functional Groups : The acetic acid derivative exhibits hydrophilic characteristics (LogP = -0.7) due to its carboxylate group, making it suitable for aqueous-phase ion chelation or drug delivery systems .

Binding Behavior and Conformational Flexibility

Table 2: Anion Binding Properties
Compound Binding Stoichiometry Binding Constant (K) Conformation Reference
Ethylene-linked bis-macrocycle (IIa) 1:1 (host:anion) ~10⁴ M⁻¹ Flexible, hydrogen-bonded
Phenylene-linked bis-macrocycle (IIb) 1:2 (host:anion) Multiple equilibria Rigid, planar
13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane N/A N/A Flexible, alkyl-driven Estimated
  • Flexibility vs. Rigidity : Ethylene-linked macrocycles (e.g., IIa) adopt flexible conformations, enabling 1:1 anion binding, while phenylene-linked analogs (IIb) exhibit rigidity, favoring 1:2 binding via sequential equilibria . The octyl substituent likely imparts intermediate flexibility, balancing lipophilicity and conformational adaptability.
  • Hydrogen Bonding : Ethylene-linked structures form intramolecular hydrogen bonds (N–H···O), stabilizing specific conformations. Alkyl-substituted variants like the octyl derivative may lack such interactions, relying on van der Waals forces for guest inclusion .

Stability and Handling Considerations

  • Storage : Alkyl-substituted macrocycles (e.g., octyl, dodecyl) require storage in airtight containers at cool temperatures to prevent oxidation or hygroscopic degradation. Polar derivatives (e.g., acetic acid) demand desiccated conditions due to moisture sensitivity .
  • Analytical Methods : Reverse-phase HPLC (e.g., Newcrom R1 column) with acetonitrile/water mobile phases is effective for purity analysis. Longer alkyl chains (dodecyl) exhibit higher retention times compared to shorter analogs .

Biological Activity

13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a synthetic compound that belongs to the class of aza-crown ethers. It has garnered interest due to its potential biological activities, particularly in drug delivery systems and as a ligand in coordination chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H37NO4
  • Molecular Weight : 331.49 g/mol
  • CAS Number : 75006-54-1
  • Structure : The compound consists of a cyclic structure with alternating ether and nitrogen atoms, which contributes to its unique properties.
PropertyValue
Molecular FormulaC18H37NO4
Molecular Weight331.49 g/mol
CAS Number75006-54-1
Boiling PointNot available

The biological activity of 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane can be attributed to its ability to form complexes with metal ions and its interactions with biological membranes. The compound's structure allows it to encapsulate various substrates, enhancing their solubility and bioavailability.

Case Studies

  • Drug Delivery Systems : Research has demonstrated that aza-crown ethers can be utilized in drug delivery systems due to their ability to transport ions across membranes. A study highlighted the effectiveness of 13-Octyl-1,4,7,10-tetraoxa-13-azacyclopentadecane in facilitating the transport of therapeutic agents in cellular models .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests revealed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
  • Coordination Chemistry : The compound has been explored for its coordination abilities with transition metals, which can enhance the efficacy of metal-based drugs. Research findings suggest that its chelating properties may improve the pharmacokinetics of metal-containing therapeutics .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Drug DeliveryFacilitates ion transport
AntimicrobialInhibits bacterial growth
Coordination ChemistryEnhances metal drug efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.